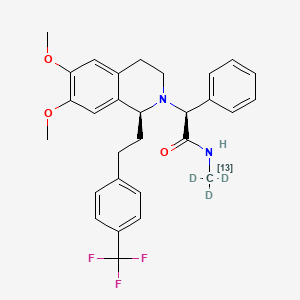

Almorexant (|AS,1S) isomer-13C,d3

Description

Overview of Orexin (B13118510) Receptors (OX1R and OX2R) in Research Contexts

The biological actions of the neuropeptides orexin-A and orexin-B are mediated by two G protein-coupled receptors (GPCRs): orexin 1 receptor (OX1R) and orexin 2 receptor (OX2R). frontiersin.orgnih.govnih.gov These receptors exhibit distinct but overlapping distributions throughout the central nervous system, which suggests they have differential roles in physiology. frontiersin.orgnih.goveneuro.org

In research, the distinct binding affinities of these receptors are a key focus. OX1R displays a higher affinity for orexin-A, while OX2R binds both orexin-A and orexin-B with similar high affinities. frontiersin.orgeneuro.org Both receptors are primarily coupled to Gq proteins, leading to neuronal excitation. nih.govnih.gov However, evidence suggests OX2R can also couple to other G-proteins like Gi/o. frontiersin.orgnih.gov The study of these receptors is fundamental to understanding their involvement in regulating sleep-wake cycles, reward behaviors, energy homeostasis, and stress responses. frontiersin.orgeneuro.orgtaylorandfrancis.com

| Receptor | Also Known As | Primary Ligand Affinity | Primary Signaling Pathway | Key Research Areas |

| OX1R | HCRTR1 | Orexin-A > Orexin-B nih.goveneuro.org | Gq-coupled nih.govnih.gov | Reward, stress, REM sleep suppression frontiersin.orgnih.gov |

| OX2R | HCRTR2 | Orexin-A ≈ Orexin-B frontiersin.orgeneuro.org | Gq, Gi/o-coupled frontiersin.orgnih.gov | Wakefulness promotion, energy expenditure frontiersin.orgtaylorandfrancis.com |

Significance of Dual Orexin Receptor Antagonists in Mechanistic Investigations

Almorexant (B167863) was one of the first DORAs to be extensively studied. nih.govnih.gov Research using almorexant in animal models has been instrumental in confirming that blocking orexin receptors promotes sleep. nih.gov For instance, studies have shown that almorexant's sleep-inducing effects are mediated through its action on orexin receptors, particularly the OX2R. nih.gov Such investigations are crucial for understanding the therapeutic mechanism of DORAs and for exploring the broader physiological implications of orexin signaling, including its potential link to the pathogenesis of other neurological conditions. nih.gov

Role of Stable Isotopes in Advanced Chemical and Biological Research

Stable isotopes are non-radioactive variants of elements that contain a different number of neutrons. musechem.comdesi.qld.gov.au Their use has become indispensable in modern scientific research, providing powerful tools for tracing, quantifying, and elucidating complex biological and chemical processes without the complications of radioactivity. musechem.comlabinsights.nl Because molecules containing stable isotopes have virtually the same chemical properties as their unlabeled counterparts, they can be seamlessly integrated into biological systems.

One of the most significant applications of stable isotopes is in metabolomics, particularly through a technique known as Stable Isotope-Resolved Metabolomics (SIRM). nih.govacs.org In this approach, cells, tissues, or whole organisms are supplied with a substrate, such as glucose, labeled with a stable isotope like carbon-13 (¹³C). nih.govacs.org By tracking the incorporation of ¹³C into various metabolites using analytical techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy, researchers can map the flow of atoms through complex metabolic networks. nih.govnih.gov This allows for the unambiguous identification of active pathways, the discovery of novel metabolic routes, and a deeper understanding of how metabolism is altered in disease states. acs.orgalliedacademies.org

The study of the kinetic isotope effect (KIE) is a cornerstone of mechanistic chemistry. libretexts.orgwikipedia.org A KIE is the change in the rate of a chemical reaction when an atom in a reactant is replaced with one of its heavier isotopes (e.g., hydrogen with deuterium). libretexts.orgwikipedia.org This effect arises from the difference in zero-point vibrational energies between the light and heavy isotopologues. wikipedia.org By measuring the KIE, scientists can gain profound insights into the reaction mechanism, particularly the rate-determining step and the structure of the transition state. wikipedia.orgnih.govacs.org This technique is widely used to study enzymatic reactions and complex organic chemical transformations. libretexts.orgnih.gov

Stable isotope-labeled compounds are the gold standard for internal standards in quantitative analysis, especially in methods based on mass spectrometry. acs.orgnih.gov In a technique called isotope dilution mass spectrometry, a known quantity of a stable isotope-labeled version of the analyte is added to a sample. Because the labeled standard is chemically identical to the unlabeled analyte, it experiences the same extraction efficiencies and ionization effects during analysis. By measuring the ratio of the natural analyte to the labeled standard, highly accurate and precise quantification can be achieved, correcting for sample loss or matrix effects. acs.orgnih.gov This approach is critical in fields like therapeutic drug monitoring and environmental analysis. medchemexpress.com

Specific Research Focus on Almorexant (|AS,1S) Isomer-13C,d3 as a Molecular Tool

This compound is a specifically synthesized version of the almorexant isomer that has been labeled with stable isotopes. medchemexpress.com Specifically, it contains both carbon-13 (¹³C) and deuterium (B1214612) (d, or ²H), a heavy isotope of hydrogen. medchemexpress.com This dual labeling makes it a highly valuable tool for sophisticated research applications.

The primary utility of this compound is as an internal standard for quantitative mass spectrometry assays. medchemexpress.com When researchers need to measure the concentration of almorexant in biological samples (e.g., plasma or tissue), the labeled version serves as a perfect internal reference, ensuring the accuracy of the measurement. Furthermore, such labeled compounds are essential for use in metabolic flux analysis and for tracing the metabolic fate of the drug molecule within an organism. medchemexpress.commedchemexpress.com Kinetic studies have revealed that almorexant acts as a pseudo-irreversible or very slowly equilibrating antagonist at the OX2R, a property that can be investigated in greater detail using isotopically labeled variants. nih.gov

Structure

3D Structure

Properties

Molecular Formula |

C29H31F3N2O3 |

|---|---|

Molecular Weight |

516.6 g/mol |

IUPAC Name |

(2S)-2-[(1S)-6,7-dimethoxy-1-[2-[4-(trifluoromethyl)phenyl]ethyl]-3,4-dihydro-1H-isoquinolin-2-yl]-2-phenyl-N-(trideuterio(113C)methyl)acetamide |

InChI |

InChI=1S/C29H31F3N2O3/c1-33-28(35)27(20-7-5-4-6-8-20)34-16-15-21-17-25(36-2)26(37-3)18-23(21)24(34)14-11-19-9-12-22(13-10-19)29(30,31)32/h4-10,12-13,17-18,24,27H,11,14-16H2,1-3H3,(H,33,35)/t24-,27-/m0/s1/i1+1D3 |

InChI Key |

DKMACHNQISHMDN-FCPFFEOVSA-N |

Isomeric SMILES |

[2H][13C]([2H])([2H])NC(=O)[C@H](C1=CC=CC=C1)N2CCC3=CC(=C(C=C3[C@@H]2CCC4=CC=C(C=C4)C(F)(F)F)OC)OC |

Canonical SMILES |

CNC(=O)C(C1=CC=CC=C1)N2CCC3=CC(=C(C=C3C2CCC4=CC=C(C=C4)C(F)(F)F)OC)OC |

Origin of Product |

United States |

Stereospecific Chemical Synthesis and Isotopic Labeling Strategies for Almorexant |as,1s Isomer 13c,d3

Precursor Selection and Initial Chemical Transformations for the Core Structure

The synthesis of complex molecules like Almorexant (B167863) begins with the careful selection of precursor materials. mdpi.com The choice of precursors significantly impacts the efficiency and outcome of the synthesis, influencing whether the desired product is formed or if unwanted impurities dominate. nih.gov For the core structure of Almorexant, a dual orexin (B13118510) receptor antagonist, the synthesis often involves building upon a central isoquinoline (B145761) ring system. medchemexpress.comnih.gov

Initial chemical transformations typically involve the coupling of commercially available building blocks. For instance, a common starting point is the reaction between an amine and a carboxylic acid to form an amide. nih.gov This is often followed by a Bischler-Napieralski reaction to construct the isoquinoline ring, a key component of the Almorexant scaffold. nih.gov The selection of these initial precursors is guided by their commercial availability, cost-effectiveness, and their ability to be efficiently transformed into the desired core structure. nih.govnih.gov

Enantioselective Synthesis Methodologies for the (αS,1S) Stereoisomer

Achieving the specific (αS,1S) stereochemistry of Almorexant is critical for its biological activity. beilstein-journals.org Enantioselective synthesis methods are employed to control the formation of the desired stereoisomer.

Asymmetric Catalysis in Isoquinoline Ring Formation

Asymmetric catalysis plays a pivotal role in establishing the chirality of the isoquinoline ring. One key method is the asymmetric reduction of a cyclic imine intermediate. beilstein-journals.org This is often accomplished through asymmetric transfer hydrogenation using a chiral catalyst, such as a ruthenium complex with a chiral diamine ligand. nih.govbeilstein-journals.org This step introduces the first chiral center with high enantiomeric excess, setting the stage for the formation of the (S)-configuration at this position. The choice of catalyst and reaction conditions is crucial for maximizing the enantioselectivity of this transformation.

Stereochemical Control at Key Chiral Centers

Beyond the initial asymmetric step, subsequent reactions must be designed to either preserve the existing stereochemistry or introduce new chiral centers with high stereocontrol. youtube.com Substrate control is a common strategy, where the stereochemistry of one part of the molecule directs the stereochemical outcome of a reaction at another part. youtube.com For the second chiral center in Almorexant, the approach of a reagent can be sterically hindered by the already established stereocenter, leading to the desired (S)-configuration at the second chiral position. This ensures the final product has the correct (αS,1S) stereochemistry.

Strategies for Site-Specific Deuterium (B1214612) (d3) Incorporation

The introduction of deuterium atoms at specific sites within the Almorexant molecule is essential for its use as an internal standard in mass spectrometry-based quantification. medchemexpress.comnih.gov The goal is to achieve high site selectivity and complete deuterium incorporation. nih.gov

For the incorporation of a d3-methyl group, a common strategy involves the use of a deuterated methylating agent, such as iodomethane-d3 (B117434) (CD3I) or dimethyl-d6 sulfate (B86663) ((CD3)2SO4). This reagent is introduced at a late stage of the synthesis to a precursor molecule containing a suitable functional group, such as an amine or a hydroxyl group, that can be methylated. The reaction conditions are optimized to ensure complete methylation with the deuterated reagent.

Methodologies for Carbon-13 (13C) Labeling

Carbon-13 labeling is another critical modification for creating a heavy-labeled internal standard. medchemexpress.comnih.gov The introduction of a 13C atom is typically achieved by using a precursor that is already enriched with 13C. nih.gov

For Almorexant, a 13C-labeled carbonyl group can be introduced by using a 13C-labeled acylating agent, such as a 13C-labeled acid chloride or anhydride, during the formation of an amide bond in the synthetic sequence. Alternatively, a building block containing a 13C-labeled carbon atom can be incorporated early in the synthesis. The choice of the labeled precursor and the timing of its introduction are carefully planned to maximize the efficiency of incorporation and to ensure the label is in a stable position within the final molecule. youtube.com

Synthetic Route Design and Optimization for Isotopic Variants

Optimization of the synthetic route involves several considerations, including minimizing the number of steps, maximizing the yield of each step, and ensuring the purification of intermediates and the final product is straightforward. chemrxiv.org For isotopically labeled compounds, it is also crucial to design the synthesis in a way that the expensive labeled reagents are introduced as late as possible in the synthetic sequence to maximize their incorporation into the final product and minimize waste. nih.gov

| Step | Description | Key Reagents/Techniques |

| Core Structure Synthesis | Formation of the central isoquinoline scaffold. | Amide coupling, Bischler-Napieralski reaction. |

| Enantioselective Reduction | Creation of the first chiral center. | Asymmetric transfer hydrogenation with a chiral Ru-catalyst. |

| Stereocontrol | Establishment of the second chiral center. | Substrate-controlled reaction. |

| Deuterium Labeling | Introduction of the d3-methyl group. | Iodomethane-d3 (CD3I). |

| Carbon-13 Labeling | Incorporation of a 13C atom. | 13C-labeled acylating agent. |

Molecular and Cellular Pharmacological Investigations of Almorexant |as,1s Isomer 13c,d3

Receptor Binding Kinetics and Affinity Studies

The interaction of Almorexant (B167863) with the two subtypes of the orexin (B13118510) receptor, OX1R and OX2R, has been characterized through extensive binding kinetics and affinity studies. These investigations are crucial for understanding the compound's potency and selectivity.

Almorexant demonstrates high affinity for both human orexin receptors, although with a notable preference for OX2R. researchgate.net Studies using [3H]almorexant binding to membranes from cells expressing human OX1R and OX2R have determined its dissociation constant (Kd), a measure of binding affinity. researchgate.net The compound binds to a single saturable site on both receptor subtypes. researchgate.net The affinity, expressed as Ki or Kd values, is in the low nanomolar range, indicating potent binding. medchemexpress.commedchemexpress.combiocat.com Specifically, Almorexant binds to OX1R with a Kd of 1.3 nM and to OX2R with a significantly higher affinity, reflected by a Kd of 0.17 nM. researchgate.netbiocat.com

| Receptor Subtype | Dissociation Constant (Kd/Ki) |

| Orexin 1 Receptor (OX1R) | 1.3 nM |

| Orexin 2 Receptor (OX2R) | 0.17 nM |

| Data sourced from multiple independent studies. researchgate.netbiocat.com |

Almorexant is characterized as a potent and competitive dual orexin receptor antagonist. medchemexpress.commedchemexpress.comnih.govnih.gov This characterization stems from competition binding experiments where Almorexant effectively displaces the binding of other ligands to the orexin receptors. researchgate.net Its competitive nature means it vies with the endogenous orexin peptides (Orexin-A and Orexin-B) for the same binding site on the receptors, thereby blocking their signaling. medchemexpress.com

Kinetic binding analyses reveal a significant difference in the behavior of Almorexant at the two orexin receptor subtypes. researchgate.net At the human OX1 receptor (hOX1), [3H]almorexant exhibits both fast association and fast dissociation rates. researchgate.net

In stark contrast, its kinetics at the human OX2 receptor (hOX2) are markedly different. While the association rate at hOX2 is also fast, the dissociation rate is remarkably slow. researchgate.net Competition kinetic analysis determined a very slow dissociation rate constant (koff) of 0.005 min⁻¹ for Almorexant at the OX2 receptor. nih.govnih.gov This slow-offset kinetic profile at OX2R is a distinguishing feature of the compound. nih.gov Interestingly, studies have shown a clear correlation between the association rate and the equilibrium affinity for several orexin receptor antagonists, including Almorexant. nih.govnih.gov

Mechanisms of Receptor Antagonism at Molecular Level

The molecular mechanism through which Almorexant antagonizes the orexin receptors is complex and differs between the two receptor subtypes.

While broadly classified as a competitive antagonist, detailed functional assays, such as Schild analyses, have provided a more nuanced understanding of Almorexant's mechanism. researchgate.net At the human OX1 receptor, Almorexant acts as a classic competitive antagonist. researchgate.net

However, at the human OX2 receptor, it displays a noncompetitive-like mode of antagonism. researchgate.netresearchgate.net This means that in functional assays, increasing concentrations of Almorexant lead to a depression in the maximal response to the orexin-A agonist, a characteristic of non-competitive antagonism. nih.govnih.gov This non-competitive behavior at OX2R is linked to its unique kinetic properties at this receptor. researchgate.net

The combination of a fast association rate and a very slow dissociation rate from the OX2 receptor results in a long-lasting, pseudo-irreversible mode of antagonism. researchgate.net This kinetic profile means that once Almorexant binds to the OX2 receptor, it remains bound for an extended period, effectively rendering the receptor inactive. nih.gov

Analyses based on a hemi-equilibrium model suggest that this antagonist dissociation is even slower in a cellular environment compared to membrane binding studies. nih.govnih.gov Under these physiological conditions, Almorexant effectively functions as an irreversible antagonist at the OX2 receptor, a mechanism that contributes significantly to its pharmacological effects. nih.govnih.gov

Inhibition of Intracellular Signaling Pathways (e.g., Ca2+ Flux)

Almorexant functions as a dual antagonist of orexin receptor 1 (OX1R) and orexin receptor 2 (OX2R), which are G-protein coupled receptors. nih.gov The activation of these receptors by their endogenous ligands, orexin-A and orexin-B, initiates a cascade of intracellular signaling events, a key one being the mobilization of intracellular calcium (Ca2+). nih.govnih.gov This increase in cytosolic Ca2+ is a reliable marker of orexin receptor activation and results from both influx from the extracellular space and release from internal stores like the endoplasmic reticulum. nih.govnih.govcegee.orgnih.gov

As a competitive antagonist at the OX1R and a noncompetitive antagonist at the OX2R, Almorexant effectively blocks the binding of orexins to their receptors. nih.govcegee.orgnih.gov This blockade directly inhibits the downstream signaling pathways, most notably the orexin-stimulated increase in intracellular Ca2+. nih.govcegee.org Studies on dissociated neurons have shown that orexin-A induces a dose-dependent increase in intracellular Ca2+, an effect that is abolished by orexin receptor antagonists. nih.gov Therefore, Almorexant's primary mechanism involves the attenuation of these Ca2+ transients, thereby preventing the cellular responses normally triggered by orexin. nih.govnih.gov

| Receptor Target | Almorexant's Effect on Signaling | Key Downstream Effect |

| Orexin Receptor 1 (OX1R) | Competitive antagonism | Inhibition of orexin-A-stimulated Ca2+ flux |

| Orexin Receptor 2 (OX2R) | Noncompetitive antagonism | Inhibition of orexin-A and orexin-B-stimulated Ca2+ flux |

In Vitro Functional Assays and Cellular Responses

The isotopic labeling of the Almorexant isomer with Carbon-13 and deuterium (B1214612) (Almorexant (|AS,1S) isomer-13C,d3) provides a valuable tool for quantitative analysis in research, without altering its fundamental pharmacological properties. medchemexpress.com

Electrophysiological Characterization in Neuronal Models

Orexin neuropeptides are known to be excitatory, promoting neuronal firing and wakefulness. nih.gov Their signaling can enhance neuronal excitability by inhibiting certain potassium channels and activating the sodium/calcium exchanger, which leads to depolarization of the neuron. nih.gov

In various neuronal models, Almorexant demonstrates its function as an orexin system inhibitor. By blocking OX1 and OX2 receptors, it dose-dependently reduces wakefulness and locomotor activity while increasing time spent in both non-rapid eye movement (NREM) and rapid eye movement (REM) sleep. cegee.orgnih.govresearchgate.net Electrophysiological studies reflect this, showing that Almorexant can attenuate the excitatory effects of orexin on neurons, contributing to a state of reduced arousal. nih.govnih.gov For instance, it has been shown to decrease the central chemoreception response, which is partly regulated by the orexin system, particularly during the active phase of the diurnal cycle. nih.gov

| Neuronal Model/System | Effect of Orexin | Effect of Almorexant |

| Wake-promoting neurons | Increased firing rate, depolarization | Attenuation of neuronal activity |

| Central Chemoreceptors | Enhanced response to CO2 | Reduced response to CO2 in wakefulness |

| Locomotor circuits | Increased activity | Dose-dependent reduction in baseline and orexin-induced activity |

Modulation of Cellular Activities (e.g., Caspase-3, Apoptosis)

The orexin system has been identified as a modulator of apoptosis, a programmed process of cell death, with a complex and sometimes dual regulatory role. nih.gov The process of apoptosis is often mediated by a family of proteases called caspases, with caspase-3 serving as a key executioner caspase in both the intrinsic and extrinsic pathways. nih.gov

Enzymatic Inhibition Profile (e.g., Cytochrome P450 Enzymes) in Vitro

The in vitro evaluation of a compound's potential to inhibit cytochrome P450 (CYP) enzymes is a critical step in drug development to predict potential drug-drug interactions (DDIs). criver.comnih.gov These heme-containing monooxygenases are responsible for the metabolism of a vast number of drugs. nih.gov The primary human liver CYP isoforms evaluated typically include CYP1A2, CYP2C9, CYP2C19, CYP2D6, and CYP3A4. nih.govbioivt.com

Almorexant is known to be a substrate for the CYP3A4 isoenzyme, meaning this enzyme is significantly involved in its metabolic clearance. nih.gov Studies have confirmed that co-administration with CYP3A4 inhibitors, such as ketoconazole, leads to a substantial increase in Almorexant plasma concentrations. nih.gov The metabolism of Almorexant proceeds through several pathways, including demethylation and oxidative dealkylation, to form various metabolites. nih.gov

In vitro inhibition assays are used to determine a compound's IC50 value, which is the concentration required to inhibit 50% of a specific CYP enzyme's activity. xenotech.comresearchgate.net These studies can differentiate between direct, reversible inhibition and time-dependent inhibition (TDI), where a metabolite may be a more potent inhibitor than the parent drug. criver.comnih.gov While Almorexant is well-established as a CYP3A4 substrate, its profile as a direct inhibitor of various CYP enzymes is a key component of its safety assessment. criver.comnih.gov

| CYP Enzyme | Role in Drug Metabolism | Type of Inhibition Assessed in Vitro |

| CYP1A2 | Metabolism of various drugs and procarcinogens | Direct, Time-Dependent |

| CYP2C9 | Metabolism of many non-steroidal anti-inflammatory drugs (NSAIDs) | Direct, Time-Dependent |

| CYP2C19 | Metabolism of proton pump inhibitors and antidepressants | Direct, Time-Dependent |

| CYP2D6 | Metabolism of many antidepressants and beta-blockers | Direct, Time-Dependent |

| CYP3A4 | Metabolism of over 50% of clinically used drugs; major enzyme for Almorexant clearance nih.gov | Direct, Time-Dependent |

Advanced Analytical Methodologies Utilizing Almorexant |as,1s Isomer 13c,d3

Development and Validation of Quantitative Assays

The development and validation of robust quantitative assays are fundamental in drug development and clinical research. Almorexant (B167863) (|AS,1S) isomer-13C,d3 plays a crucial role as an internal standard in these assays, ensuring accuracy and precision.

Liquid Chromatography-Mass Spectrometry (LC-MS) Methods

Liquid chromatography-mass spectrometry (LC-MS) has become the gold standard for the quantification of drugs and their metabolites in biological fluids due to its high sensitivity and selectivity. A sensitive and selective LC-MS/MS method has been developed and validated for the quantification of almorexant and its four primary metabolites in human plasma. plu.mxresearchgate.net This method employs a stable isotope-labeled internal standard, such as Almorexant (|AS,1S) isomer-13C,d3, to correct for variability during sample preparation and analysis.

The validation of such methods is performed according to stringent guidelines to ensure reliability. nih.gov Key validation parameters are outlined in the table below.

| Validation Parameter | Description | Typical Acceptance Criteria |

| Linearity | The ability of the assay to elicit test results that are directly proportional to the concentration of the analyte. | Correlation coefficient (r²) ≥ 0.99 |

| Accuracy | The closeness of the determined value to the nominal or known true value. | Within ±15% of the nominal concentration (±20% at the Lower Limit of Quantification) |

| Precision | The closeness of agreement among a series of measurements from multiple samplings of the same homogeneous sample. | Coefficient of variation (CV) ≤ 15% (≤ 20% at the Lower Limit of Quantification) |

| Selectivity | The ability of the analytical method to differentiate and quantify the analyte in the presence of other components in the sample. | No significant interfering peaks at the retention time of the analyte and internal standard. |

| Matrix Effect | The direct or indirect alteration or interference in response due to the presence of unintended analytes or other interfering substances in the sample. | The coefficient of variation of the response ratios of post-extraction spiked samples should be ≤ 15%. |

| Recovery | The extraction efficiency of an analytical process, reported as a percentage of the known amount of an analyte carried through the sample extraction and processing steps of the method. | Consistent, precise, and reproducible. |

| Stability | The chemical stability of an analyte in a given matrix under specific conditions for given time intervals. | Analyte concentration should be within ±15% of the initial concentration. |

A validated LC-MS/MS method for almorexant and its metabolites demonstrated linearity over a range of 0.400–100 ng/mL and 50.0–1000 ng/mL, with inter-day coefficients of variation at or below 10.5% and inter-day accuracies between 92.1% and 105.2%. plu.mx

Gas Chromatography-Mass Spectrometry (GC-MS) Methods

While LC-MS is more commonly used for non-volatile compounds like almorexant, Gas Chromatography-Mass Spectrometry (GC-MS) can be employed for the analysis of volatile derivatives. For compounds that are not amenable to direct GC-MS analysis, derivatization techniques can be used to increase their volatility and thermal stability. mdpi.comnih.gov

The use of a stable isotope-labeled internal standard like this compound is critical in GC-MS analysis to compensate for potential variability in the derivatization process and during chromatographic separation. nih.govrsc.orgresearchgate.net The internal standard is added to the sample prior to any preparation steps, ensuring that it undergoes the same chemical modifications and potential losses as the analyte. This co-analysis allows for accurate quantification even with incomplete or variable derivatization yields.

Application as an Internal Standard in Bioanalytical Quantification

The primary application of this compound is as an internal standard in bioanalytical quantification. plu.mxresearchgate.net An ideal internal standard should have physicochemical properties very similar to the analyte of interest. waters.com By incorporating stable isotopes, this compound co-elutes with the unlabeled almorexant during chromatography and exhibits similar ionization efficiency in the mass spectrometer. However, it is readily distinguishable by its higher mass-to-charge ratio (m/z).

This allows for the calculation of a response ratio (analyte peak area / internal standard peak area), which is then used to determine the concentration of the analyte from a calibration curve. This ratiometric measurement corrects for variations in sample injection volume, matrix effects (ion suppression or enhancement), and fluctuations in the mass spectrometer's performance, thereby significantly improving the accuracy and precision of the quantitative results. waters.comscispace.com

High-Resolution Mass Spectrometry for Metabolite Elucidation

High-resolution mass spectrometry (HRMS) is an indispensable tool for the identification and structural elucidation of drug metabolites. In human studies with almorexant, HPLC coupled with high-resolution mass spectrometry was utilized to elucidate the structures of its numerous metabolites. researchgate.net The use of stable isotope-labeled compounds like this compound in conjunction with HRMS can greatly facilitate this process.

When a biological system is dosed with a mixture of labeled and unlabeled drug, the resulting metabolites will appear as doublet peaks in the mass spectrum, separated by the mass difference corresponding to the isotopic label. This characteristic isotopic pattern provides a clear signature for drug-related compounds, allowing them to be easily distinguished from endogenous metabolites and background noise. The accurate mass measurements provided by HRMS enable the determination of the elemental composition of the metabolites, which is a critical step in their structural identification.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Interaction Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for the definitive structural elucidation of small molecules and for studying their interactions with biological macromolecules. hyphadiscovery.comcore.ac.ukresearchgate.netnih.govspringernature.com While no specific NMR studies on this compound have been published, its isotopic labeling makes it a valuable tool for such investigations.

The presence of ¹³C atoms provides an additional NMR-active nucleus that can be used in various one- and two-dimensional NMR experiments to map out the carbon skeleton of the molecule and its metabolites. nih.gov Deuterium (B1214612) labeling, on the other hand, can be used to simplify complex proton NMR spectra by replacing specific protons with deuterium, which is NMR-silent under typical proton NMR conditions.

Furthermore, isotope-labeled ligands are instrumental in NMR-based studies of drug-receptor interactions. researchgate.netnih.govnih.govrsc.orgmdpi.com By observing changes in the NMR signals of either the labeled ligand or the biological target upon binding, detailed information about the binding site, conformational changes, and binding kinetics can be obtained.

Application in Metabolic Flux Analysis Using Stable Isotope Tracers

Metabolic flux analysis is a technique used to quantify the rates of metabolic reactions in a biological system. nih.govd-nb.info This is achieved by introducing a stable isotope-labeled substrate, or tracer, into the system and monitoring the incorporation of the isotope into downstream metabolites. mdpi.comscispace.comrroij.comnih.govphysoc.orgtechnologynetworks.comphysoc.org

This compound, with its dual labeling of ¹³C and deuterium, is well-suited for use as a tracer in studies investigating the metabolic fate of almorexant. By tracking the distribution of the ¹³C and deuterium labels in the various metabolites, the relative contributions of different metabolic pathways can be determined. This provides a dynamic view of how the drug is processed in the body, which can be crucial for understanding its efficacy and potential for drug-drug interactions. The use of stable isotope tracers offers a safe and effective way to conduct these mechanistic studies in both preclinical and clinical settings. rroij.com

Quality Control and Reference Standard Applications in Pharmaceutical Research

The use of this compound is primarily centered on its function as an internal standard in chromatography-mass spectrometry-based bioanalytical methods. caymanchem.com Its structural similarity to the parent compound, Almorexant, combined with its distinct mass, allows for the precise and accurate quantification of the analyte by correcting for variability during sample preparation and analysis.

Research efforts have focused on the development and validation of sensitive and selective liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods for the quantification of Almorexant in biological samples, such as human plasma. plu.mx In these methodologies, this compound serves as an indispensable internal standard.

A validated LC-MS/MS method for the simultaneous determination of Almorexant and its four primary metabolites in human plasma demonstrated high sensitivity and selectivity. plu.mx The method was linear over a defined concentration range for Almorexant, and the use of a labeled internal standard was crucial in achieving the reported precision and accuracy. The inter-day coefficient of variation was found to be less than or equal to 10.5%, with inter-day accuracies ranging between 92.1% and 105.2%. plu.mx

Further studies involving different formulations of Almorexant also relied on a validated bioanalytical method where the performance was monitored using quality control (QC) samples. nih.gov These QC samples, prepared with known concentrations of Almorexant, were analyzed alongside study samples to ensure the reliability of the data. The use of an internal standard like this compound is integral to the performance of such quality control checks. In two separate studies, the inter-assay precision was reported to be ≤8.3% and ≤8.6%, with an inaccuracy of ≤4.7% and ≤4.3%, respectively. nih.gov These findings highlight the consistency and reproducibility of the analytical method when benchmarked against a reliable internal standard.

The data from these validation and quality control studies underscore the importance of this compound in ensuring the integrity of pharmacokinetic and other clinical study data.

Table 1: Performance Characteristics of a Validated LC-MS/MS Method for Almorexant Quantification Using a Labeled Internal Standard

| Parameter | Result |

|---|---|

| Linearity Range | 0.400–100 ng/mL |

| Inter-day Coefficient of Variation (%) | ≤ 10.5 |

| Inter-day Accuracy (%) | 92.1 - 105.2 |

Data sourced from a study on the quantitative determination of Almorexant and its metabolites in human plasma. plu.mx

Table 2: Quality Control Performance in Bioanalytical Methods for Almorexant| Study | Inter-assay Precision (%) | Inaccuracy (%) |

|---|---|---|

| Study I | ≤ 8.3 | ≤ 4.7 |

| Study II | ≤ 8.6 | ≤ 4.3 |

Data from two clinical studies assessing different formulations of Almorexant. nih.gov

Preclinical Metabolic Pathway Elucidation of Almorexant Via Isotopic Tracing

Identification of Primary Metabolic Reactions

The initial breakdown of almorexant (B167863) in the body involves several key chemical transformations. Studies utilizing ¹⁴C-labeled almorexant have identified four primary metabolic pathways that serve as the starting points for a cascade of subsequent reactions. nih.govresearchgate.net In total, 47 distinct metabolites have been identified, with 21 of these being detected in plasma. nih.govresearchgate.net

The principal metabolic reactions are:

Oxidation: This process involves the addition of oxygen to the almorexant molecule.

Hydrolysis: The cleavage of chemical bonds by the addition of water.

Demethylation: The removal of a methyl group. nih.govresearchgate.net

Dehydrogenation: The removal of hydrogen atoms. nih.govresearchgate.net

Oxidative Dealkylation: The removal of an alkyl group through an oxidative process. nih.govresearchgate.net

Demethylation Pathways

A significant route of almorexant metabolism is through demethylation. This process specifically targets the two methoxy (B1213986) groups located at the 6- and 7-positions of the tetrahydroisoquinoline ring. researchgate.net The removal of these methyl groups results in the formation of two isomeric phenols, identified as metabolites M3 and M8. nih.govresearchgate.net These phenolic metabolites are key primary products in the metabolic cascade.

Dehydrogenation Pathways

Another primary metabolic transformation is the dehydrogenation of the tetrahydroisoquinoline core of the almorexant molecule. researchgate.net This reaction leads to the formation of an aromatic isoquinolinium ion, designated as metabolite M5. nih.govresearchgate.net

Oxidative Dealkylation Pathways

The third major initial metabolic step is oxidative dealkylation. This pathway involves the cleavage and loss of the phenylglycine moiety from the parent almorexant structure. researchgate.net The resulting primary metabolite is known as M6. nih.govresearchgate.net

Characterization of Subsequent Conjugation Reactions

Following the initial primary metabolic reactions, the resulting intermediate metabolites, particularly the phenolic compounds (M3 and M8), undergo further transformation through conjugation reactions. nih.gov These are Phase II metabolic processes that increase the water solubility of the metabolites, facilitating their excretion from the body. numberanalytics.com

The primary conjugation reactions identified for almorexant metabolites are:

Glucuronidation: This involves the attachment of glucuronic acid to the phenolic metabolites. nih.gov Glucuronidation is a common and major Phase II pathway for a wide array of drugs. washington.eduuef.finih.gov

Sulfation: This is the conjugation of a sulfate (B86663) group to the intermediate phenols. nih.gov Sulfation is another key Phase II reaction that aids in the detoxification and elimination of xenobiotics. numberanalytics.com

Most of the numerous metabolites of almorexant are formed through various combinations of the primary metabolic reactions followed by these conjugation steps. nih.gov

Use of Labeled Almorexant for Tracing Metabolite Pathways in In Vitro Models

The use of isotopically labeled almorexant, specifically with Carbon-14 (¹⁴C), has been instrumental in elucidating its metabolic fate in in vitro systems. nih.gov By tracing the radioactive label, researchers can identify and quantify the various metabolites formed in different biological matrices.

In studies using human-derived materials, oral administration of ¹⁴C-almorexant demonstrated that the compound is extensively metabolized. nih.govresearchgate.net A significant portion of the administered radioactive dose was recovered, primarily in the feces (78.0%) and to a lesser extent in the urine (13.5%). nih.govresearchgate.net Notably, unchanged almorexant was not detected in urine and only accounted for 10% of the administered dose in feces, underscoring the high degree of metabolic transformation. nih.govresearchgate.net

| Excretion Route | Percentage of Administered Radioactive Dose |

| Feces | 78.0% |

| Urine | 13.5% |

| Data derived from studies involving oral administration of ¹⁴C-almorexant in humans. nih.govresearchgate.net |

Enzymatic Contributions to Metabolism in Preclinical Systems (e.g., CYP3A4 in vitro)

In vitro studies using preclinical systems have pinpointed the primary enzyme responsible for the metabolism of almorexant. The cytochrome P450 (CYP) isoenzyme CYP3A4 has been identified as the major contributor to the metabolic turnover of almorexant. researchgate.netresearchgate.net

Preclinical experiments have shown that CYP3A4 is responsible for approximately 89% of the total turnover of almorexant in vitro, with only minor contributions from other enzymes. researchgate.netresearchgate.net This highlights the critical role of CYP3A4 in the initial breakdown and subsequent clearance of the compound. The significant impact of CYP3A4 is further supported by drug-drug interaction studies, which have shown that co-administration of almorexant with potent CYP3A4 inhibitors, such as ketoconazole, leads to a substantial increase in almorexant exposure. nih.gov

| Primary Metabolites of Almorexant | Metabolic Reaction |

| M3 and M8 (isomeric phenols) | Demethylation |

| M5 (aromatic isoquinolinium ion) | Dehydrogenation |

| M6 | Oxidative dealkylation |

| Summary of the four primary metabolites of almorexant and their corresponding formation pathways. nih.govresearchgate.net |

Theoretical and Computational Research on Almorexant Stereoisomers

Molecular Docking and Ligand-Protein Interaction Modeling with Orexin (B13118510) Receptors

Molecular docking and interaction modeling are crucial computational techniques used to predict the binding orientation and affinity of a ligand to its target protein. In the context of Almorexant (B167863) and its stereoisomers, these methods have been employed to elucidate the molecular determinants of their interaction with orexin 1 (OX1) and orexin 2 (OX2) receptors.

Research combining site-directed mutagenesis with homology modeling based on the β2-adrenergic receptor structure has identified key amino acid residues within the binding pockets of OX1 and OX2 that are critical for Almorexant binding. nih.gov For the OX1 receptor, crucial interactions are observed with residues Gln126 (position 3.32), Ala127 (position 3.33), Trp206 (position 45.54), Tyr215 (position 5.38), Phe219 (position 5.42), and His344 (position 7.39). nih.gov Similarly, for the OX2 receptor, mutations of residues Trp214 (45.54), Tyr223 (5.38), Phe227 (5.42), Tyr317 (6.48), and His350 (7.39) were found to cause a complete loss of [3H]almorexant binding. nih.gov

These studies reveal that despite high similarities in the ligand-binding pockets, subtle differences in local conformations, particularly in transmembrane domain 3 (positions 3.32, 3.33) and the second extracellular loop (ECL2b), provide the structural basis for the pharmacological selectivity of ligands between OX1 and OX2. nih.gov Docking studies on related dual orexin receptor antagonists (DORAs) like daridorexant and lemborexant show that these molecules adopt a characteristic horseshoe-like conformation within the receptor's binding pocket. nih.gov This extensive network of interactions, dominated by aromatic and hydrophobic contacts, anchors the antagonist within the binding crevice. nih.gov

| Receptor | Interacting Residues | Reference |

|---|---|---|

| OX1 | Gln126, Ala127, Trp206, Tyr215, Phe219, His344 | nih.gov |

| OX2 | Trp214, Tyr223, Phe227, Tyr317, His350 | nih.gov |

Molecular Dynamics Simulations of Almorexant-Receptor Complexes

Molecular dynamics (MD) simulations provide a powerful computational microscope to study the time-resolved motion of molecules, offering insights into the dynamic stability of ligand-receptor complexes and conformational changes that are not visible in static crystal structures. helsinki.fi Extensive MD simulations, often spanning microseconds, have been conducted on orexin receptors in various states: unliganded, agonist-bound, and antagonist-bound (such as with suvorexant, a compound structurally related to Almorexant). nih.govresearchgate.net

These simulations are typically performed by embedding the receptor-ligand complex into a model cell membrane, such as a 1-palmitoyl-2-oleoylphosphatidylcholine (B1240222) (POPC) bilayer, sometimes including cholesterol to better mimic the native cellular environment. nih.govresearchgate.net The primary goal is to assess the stability of the ligand's binding mode and to understand the interactions that stabilize either the active or inactive state of the receptor. nih.govresearchgate.net

For antagonists like Almorexant, MD simulations help to confirm the stability of the binding pose predicted by docking studies. nih.gov The simulations can reveal how the antagonist restricts the conformational flexibility of the receptor, preventing the structural rearrangements necessary for G-protein coupling and subsequent signaling. By comparing the dynamics of the receptor when bound to an antagonist versus an agonist, researchers can identify specific interactions and conformational states associated with receptor inactivation. nih.govcbi-society.org Although the atomic-level mechanisms of GPCR activation are still being fully elucidated, MD simulations are a key tool for investigating the dynamics of the OX2R and its complex with G-proteins. cbi-society.org

Quantum Chemical Studies on Reaction Mechanisms and Isotopic Effects

Quantum chemical (QC) studies, which apply the principles of quantum mechanics, are essential for understanding the intricate details of chemical reactions at the electronic level. researchgate.net These methods can elucidate reaction pathways, transition states, and the energetics of bond-breaking and bond-forming processes. researchgate.net While specific QC studies on the reaction mechanisms of "Almorexant (1S,2R) isomer-13C,d3" are not prevalent in public literature, the principles can be applied to understand the significance of its isotopic labeling.

Isotopic effects refer to the changes in reaction rates that occur when an atom in a reactant is replaced by one of its isotopes. ebsco.com The substitution of an atom with a heavier isotope, such as carbon-12 with carbon-13 or hydrogen with deuterium (B1214612) (d), results in a molecule with a greater mass. This mass difference alters the vibrational frequencies of the chemical bonds involving the isotope. ebsco.com According to quantum mechanics, molecules have a zero-point vibrational energy, which is lower for heavier isotopes. Consequently, more energy is required to break a bond to a heavier isotope, often leading to a slower reaction rate. This is known as the kinetic isotope effect (KIE).

For "Almorexant (1S,2R) isomer-13C,d3", the presence of carbon-13 and deuterium atoms can influence its metabolic fate. If a C-H or C-C bond at the labeled position is cleaved during a metabolic reaction, the rate of this reaction would be slower compared to the unlabeled Almorexant. Quantum chemical calculations can model these vibrational energy differences and predict the magnitude of the KIE, thereby providing insight into metabolic pathways and the stability of the isotopically labeled compound. researchgate.netebsco.com Furthermore, some isotopes possess a nuclear spin, which can lead to magnetic isotope effects, influencing spin-dependent chemical reactions like those involving radical pairs. nih.gov

Computational Prediction of Ligand Properties and Selectivity

Computational methods are invaluable for predicting the physicochemical and pharmacological properties of drug candidates, including their binding affinity and selectivity for different receptor subtypes. nih.gov Almorexant is characterized as a dual orexin receptor antagonist, meaning it blocks both OX1 and OX2 receptors. However, kinetic studies have revealed nuances in its selectivity. medchemexpress.comcegee.org

Under non-equilibrium conditions, Almorexant acts as a dual antagonist, but at equilibrium, it displays selectivity for the OX2 receptor. researchgate.net This is because it dissociates rapidly from OX1R but almost irreversibly from OX2R. cegee.org Computational models help to explain this phenomenon. By calculating the absolute binding free energies for a ligand to different receptors, it is possible to predict its selectivity profile. nih.gov

These predictive models integrate various factors, including:

Conformational energies: The energy cost for the ligand to adopt its "bioactive" conformation within the binding pocket.

Solvation energies: The energy change associated with moving the ligand from a solvent environment to the receptor's binding site.

By comparing the calculated binding energies for Almorexant at OX1 and OX2, computational chemists can rationalize its observed selectivity. For instance, the identification of non-conserved residues at critical positions within the orexin receptors (e.g., position 3.33) has been highlighted as a key factor in determining subtype selectivity. nih.gov

| Receptor Subtype | Binding Affinity (Kd) | Reference |

|---|---|---|

| Orexin 1 (OX1) | 1.3 nM | medchemexpress.com |

| Orexin 2 (OX2) | 0.17 nM | medchemexpress.com |

Cheminformatics Approaches for Library Design and Synthesis Prediction for Isotopologues

Cheminformatics combines computer and information science to address problems in chemistry, playing a pivotal role in modern drug discovery. researchgate.net Its tools are particularly useful for designing compound libraries and predicting synthetic pathways. neovarsity.org

For a compound like "Almorexant (1S,2R) isomer-13C,d3", cheminformatics can be applied in several ways:

Library Design: To study structure-activity relationships (SAR) or to develop metabolic probes, a medicinal chemist might want to synthesize a library of Almorexant isotopologues with isotopic labels (e.g., 13C, 2H, 15N, 18O) at various positions. Cheminformatics tools can facilitate the design of such a library by analyzing the molecular structure and identifying synthetically accessible positions for labeling. nih.gov These tools can ensure the designed library has optimal diversity in terms of the label's location to maximize the information gained from subsequent experiments. nih.gov

Synthesis Prediction: Once a virtual library of desired isotopologues is designed, retrosynthesis prediction algorithms can be used to propose viable synthetic routes. neovarsity.org These AI-driven platforms, such as AiZynthFinder or ASKCOS, leverage vast databases of known chemical reactions to work backward from the target molecule to commercially available starting materials. neovarsity.org This process helps chemists devise efficient and practical synthesis plans, reducing the amount of trial-and-error in the lab. rsc.org

Virtual Screening and Property Prediction: Before embarking on a costly synthesis, the designed library of isotopologues can be screened in silico. Cheminformatics models can predict key properties like binding affinity, selectivity, and ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) profiles. researchgate.net This allows researchers to prioritize the synthesis of candidates with the most promising characteristics, such as improved metabolic stability due to the kinetic isotope effect.

By integrating these computational approaches, the design and synthesis of specific isotopologues like "Almorexant (1S,2R) isomer-13C,d3" can be made more rational and efficient. neovarsity.org

Future Research Trajectories and Methodological Innovations with Almorexant |as,1s Isomer 13c,d3

Integration of Multi-Omics Approaches with Stable Isotope Tracing for Comprehensive Pathway Analysis

The integration of stable isotope tracing with multi-omics approaches, such as metabolomics and proteomics, offers a powerful strategy for elucidating the comprehensive metabolic and signaling pathways affected by Almorexant (B167863). By using Almorexant (|AS,1S) isomer-13C,d3, researchers can unambiguously track the compound and its metabolites within a biological system. nih.govmoravek.com

Stable Isotope-Resolved Metabolomics (SIRM) is a key technique in this domain. nih.govresearchgate.net It allows for the detailed mapping of metabolic networks and the quantification of metabolic fluxes. immune-system-research.com When a 13C-labeled compound like Almorexant isomer-13C,d3 is introduced into a system, the heavy isotope gets incorporated into downstream metabolites. immune-system-research.com Analytical platforms like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy can then detect and quantify the extent of this labeling, providing a dynamic view of pathway activities. nih.govosti.gov

This approach can reveal not only the direct metabolic fate of Almorexant but also its downstream effects on endogenous metabolic pathways. For instance, by analyzing the 13C enrichment in various metabolic pools, researchers can determine how Almorexant influences central carbon metabolism, amino acid pathways, and lipid metabolism. vnda.com.br This provides a more holistic understanding of its mechanism of action beyond simple receptor antagonism.

Table 1: Potential Applications of Multi-Omics with this compound

| Omics Approach | Application with Labeled Almorexant | Potential Insights |

| Metabolomics | Trace the metabolic fate of the 13C label from Almorexant into downstream metabolites. | Identification of novel metabolic pathways influenced by orexin (B13118510) receptor antagonism. |

| Proteomics | Quantify changes in protein expression and post-translational modifications in response to Almorexant treatment. | Elucidation of signaling cascades and cellular machinery affected by the drug. |

| Transcriptomics | Analyze alterations in gene expression profiles following Almorexant administration. | Understanding the genomic regulation in response to orexin system modulation. |

Development of Novel Isotopically Labeled Analogues for Specific Research Questions

While this compound is a valuable tool, the development of other novel isotopically labeled analogues can address more specific research questions. For example, the synthesis of radiolabeled versions of orexin receptor antagonists, such as those incorporating carbon-11 (B1219553) (11C), allows for in vivo imaging using Positron Emission Tomography (PET). nih.govnih.govresearchgate.net

PET imaging with 11C-labeled ligands enables the non-invasive visualization and quantification of orexin receptor distribution and occupancy in the brain. nih.govresearchgate.net This is crucial for understanding the pharmacodynamics of these drugs and for optimizing their therapeutic potential. Recent efforts have focused on developing selective PET tracers for the orexin-2 receptor (OX2R), which is believed to be the primary mediator of the sleep-promoting effects of dual orexin receptor antagonists like Almorexant. nih.govresearchgate.net

Furthermore, the synthesis of analogues with different stable isotopes, such as deuterium (B1214612) (2H) or nitrogen-15 (B135050) (15N), can provide complementary information. medchemexpress.com Deuterium labeling, for instance, can be used to study the pharmacokinetic properties of a drug and to investigate potential metabolic shunting. medchemexpress.com

Advancements in Analytical Instrumentation for Enhanced Sensitivity and Throughput

The full potential of research with this compound and its analogues can only be realized with parallel advancements in analytical instrumentation. High-resolution mass spectrometry (HRMS) is a cornerstone technology for stable isotope tracing studies, offering the ability to distinguish between isotopologues with very small mass differences. nih.govwiley.com

Recent developments in MS technology, such as the coupling of liquid chromatography (LC) with isotope ratio mass spectrometry (IRMS) and HRMS, provide a comprehensive platform for analyzing complex biological samples. wiley.com This combination allows for the simultaneous determination of compound-specific stable isotope ratios and structural information, which is invaluable for identifying unknown metabolites and elucidating transformation processes. wiley.com

Improvements in the sensitivity and throughput of analytical instruments are also critical. Enhanced sensitivity enables the detection of low-abundance metabolites and the use of lower doses of labeled compounds, which is particularly important for in vivo studies. Higher throughput allows for the analysis of larger sample sets, facilitating more robust and statistically significant findings.

Table 2: Key Analytical Techniques for Research with Labeled Almorexant

| Analytical Technique | Application | Advantages |

| High-Resolution Mass Spectrometry (HRMS) | Accurate mass measurements of labeled compounds and their metabolites. | High specificity and the ability to resolve complex mixtures. nih.gov |

| Liquid Chromatography-Mass Spectrometry (LC-MS) | Separation and detection of Almorexant and its metabolites in biological matrices. | Suitable for a wide range of compound polarities. |

| Gas Chromatography-Mass Spectrometry (GC-MS) | Analysis of volatile derivatives of Almorexant and its metabolites. | High chromatographic resolution for certain compound classes. vnda.com.br |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Structural elucidation of metabolites and determination of isotopic labeling patterns. | Provides detailed structural information and is non-destructive. researchgate.net |

| Positron Emission Tomography (PET) | In vivo imaging of orexin receptor distribution and occupancy using radiolabeled analogues. | Non-invasive and allows for quantitative analysis in living subjects. nih.govnih.gov |

Exploration of Almorexant's Mechanistic Roles in Complex Biological Systems (Preclinical focus)

Preclinical studies using Almorexant and its isotopically labeled forms are crucial for dissecting its mechanistic roles in complex biological systems. nih.gov Almorexant is a dual antagonist of both orexin-1 (OX1R) and orexin-2 (OX2R) receptors. nih.govresearchgate.net Preclinical models have been instrumental in demonstrating that the sleep-promoting effects of Almorexant are primarily mediated through the blockade of OX2R. researchgate.net

Studies in animal models have shown that Almorexant can reduce locomotor activity and induce sleep. nih.gov Furthermore, research has explored its effects on reward-seeking behaviors, indicating a role for the orexin system in addiction. nih.gov The use of this compound in such preclinical studies can provide a more detailed understanding of its absorption, distribution, metabolism, and excretion (ADME) properties, as well as its target engagement in specific brain regions. medchemexpress.com

By combining behavioral assays with advanced analytical techniques, researchers can correlate the pharmacokinetic profile of labeled Almorexant with its pharmacodynamic effects, offering a clearer picture of its mechanism of action.

Innovation in Asymmetric Synthesis of Complex Labeled Chemical Entities

The synthesis of enantiomerically pure and isotopically labeled compounds like this compound relies on innovations in asymmetric synthesis. numberanalytics.com Asymmetric catalysis, which employs chiral catalysts to produce a single enantiomer of a molecule, is a cornerstone of modern pharmaceutical development. chiralpedia.comnih.govchiralpedia.com

The development of novel catalysts and synthetic methodologies is essential for improving the efficiency, selectivity, and sustainability of these processes. numberanalytics.comchiralpedia.com For instance, recent advancements in the asymmetric synthesis of orexin receptor antagonists have utilized novel catalytic systems to achieve high yields and enantiomeric purity. nih.govacs.org

Furthermore, the integration of flow chemistry with asymmetric synthesis is an emerging trend that promises to enhance efficiency and reduce costs. numberanalytics.comfrontiersin.org The application of artificial intelligence and machine learning is also being explored to accelerate the discovery of new catalysts and optimize reaction conditions. numberanalytics.com These innovations will be critical for the continued supply of complex labeled compounds like this compound for research purposes.

Q & A

Q. What is the primary mechanism of action of Almorexant in preclinical cancer models?

Almorexant induces mitochondrial apoptosis in OX1R-expressing colon cancer cells (e.g., HT-29) via tyrosine phosphatase SHP2 and p38 signaling pathways. Its anti-tumor effects are OX1R-dependent, as shown by the absence of efficacy in OX1R-negative cell lines like HCT-116 . Experimental validation requires comparative studies using OX1R knockout models or receptor-blocking agents to confirm target specificity.

Q. How does Almorexant interact with orexin receptors at the molecular level?

Almorexant acts as a dual orexin receptor antagonist with distinct kinetics: it competitively inhibits OX1R (IC50 = 13 nM) and noncompetitively inhibits OX2R (IC50 = 8 nM) in cell-based assays. Binding studies should account for its slow equilibration at OX2R, which varies with assay conditions (e.g., temperature, buffer composition) . Radioligand displacement assays or calcium mobilization tests are recommended for functional characterization.

Q. What are standard in vitro and in vivo models for assessing Almorexant’s pharmacological effects?

- In vitro: HT-29 colon cancer cells (OX1R-positive) for apoptosis assays, synaptically coupled hypothalamic neurons for calcium signaling studies, and CYP inhibition assays (e.g., CYP2C9, CYP3A4) for drug interaction profiling .

- In vivo: Xenograft models (e.g., HT-29 tumors in nude mice) for anti-tumor efficacy, operant self-administration paradigms (e.g., ethanol/sucrose reward in rodents) for behavioral studies, and pharmacokinetic models in healthy volunteers for absorption/distribution analysis .

Advanced Research Questions

Q. How can researchers resolve contradictions in Almorexant’s anti-tumor efficacy across colorectal cancer cell lines?

Contradictions arise from OX1R expression variability. To address this:

- Perform RT-PCR or Western blotting to confirm OX1R status in cell lines .

- Use isogenic cell lines (OX1R knockout vs. wild-type) to isolate receptor-dependent effects .

- Validate findings in patient-derived organoids or primary tumor samples to improve translational relevance.

Q. What methodological approaches optimize Almorexant’s pharmacokinetic profile while minimizing adverse effects?

- Formulation adjustments : Compare tablet vs. capsule formulations to balance bioavailability and tolerability. For example, a capsule formulation reduced adverse events (e.g., somnolence) by lowering exposure compared to higher-dose tablets .

- Dosing regimens : Use population pharmacokinetic modeling to identify optimal dosing intervals, leveraging its large volume of distribution (683 L) and clearance rate (43 L/h) .

- CYP inhibition mitigation : Co-administer CYP3A4/2C9 substrates (e.g., midazolam) with caution and monitor plasma levels .

Q. How do in vitro binding kinetics of Almorexant inform in vivo dosing strategies?

Almorexant’s slow equilibration at OX2R (hours vs. minutes for OX1R) necessitates prolonged exposure in functional assays. In vivo, this translates to:

- Pre-dosing intervals (e.g., 1–2 hours before behavioral tests) to ensure receptor saturation .

- Steady-state plasma concentration monitoring (reached after 4–5 days of dosing) to maintain therapeutic efficacy .

Q. What statistical methods are appropriate for analyzing Almorexant’s dose-dependent effects in preclinical studies?

- EC50/IC50 determination : Use nonlinear regression models (e.g., log[inhibitor] vs. response) for apoptosis or cell viability assays .

- Multi-group comparisons : Apply ANOVA with post-hoc tests (e.g., Tukey’s) for studies comparing formulations or receptor subtypes .

- Non-parametric tests : Mann-Whitney U tests for skewed data (e.g., tumor volume measurements in small animal cohorts) .

Q. Why was Almorexant’s Phase III clinical development discontinued despite promising Phase II results?

Phase III trials identified unresolved safety concerns (undisclosed in public data) requiring long-term assessment. Discontinuation highlights the need for:

- Extended toxicology studies in relevant species.

- Rigorous safety monitoring in special populations (e.g., elderly patients) .

- Exploration of backup compounds with improved selectivity or metabolic stability.

Data Contradiction Analysis

- Efficacy vs. Safety : While Almorexant improved sleep efficiency in insomnia trials, safety observations in Phase III necessitated termination. Researchers should prioritize parallel efficacy-toxicity screens in early development .

- Receptor-Specific Effects : Discrepancies in OX1R vs. OX2R binding kinetics underscore the importance of assay standardization (e.g., temperature, live-cell vs. membrane preparations) .

Methodological Recommendations

- Target Validation : Combine genetic (CRISPR/Cas9) and pharmacological (selective antagonists) tools to confirm OX1R-mediated pathways .

- Pharmacodynamic Biomarkers : Monitor factor VII activity (for warfarin interactions) or Fos immunoreactivity (for neuronal activation) to assess functional outcomes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.